molecular formula C7H6N2O B1417614 1H-Indazol-6-ol CAS No. 23244-88-4

1H-Indazol-6-ol

カタログ番号: B1417614
CAS番号: 23244-88-4
分子量: 134.14 g/mol
InChIキー: NUYZVDBIVNOTSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indazol-6-ol can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Transition metal-catalyzed approaches are preferred due to their efficiency and scalability .

科学的研究の応用

Anticancer Properties

Overview : The indazole scaffold, particularly derivatives of 1H-indazol-6-ol, has been studied extensively for its potential in anticancer therapies. Various studies have synthesized and evaluated these compounds for their cytotoxic effects against different cancer cell lines.

  • Case Study 1 : A study reported the synthesis of several 6-aminoindazole derivatives, including this compound analogs, which exhibited significant anti-proliferative activity. Among them, N-(4-fluorobenzyl)-1H-indazol-6-amine showed an IC50 value of 14.3 µM against HCT116 colorectal cancer cells, indicating potent cytotoxicity with minimal effects on normal cells (IC50 >100 µM) .
CompoundIC50 (µM)Cancer Cell LineNormal Cell LineSelectivity
N-(4-fluorobenzyl)-1H-indazol-6-amine14.3HCT116MRC5High
  • Case Study 2 : Another derivative, 1H-indazole-3-amine, demonstrated an IC50 value of 5.15 µM against K562 leukemia cells and showed selectivity for normal HEK-293 cells (IC50 = 33.2 µM). This compound was found to induce apoptosis and affect cell cycle distribution by modulating proteins involved in these processes .

Serotonin Receptor Agonism

Overview : this compound has also been identified as a potent agonist for serotonin receptors, specifically the 5-HT2 receptor subtype. This characteristic positions it as a potential candidate for treating conditions like ocular hypertension.

  • Case Study : The compound 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was shown to have an EC50 of 42.7 nM for the 5-HT2 receptor and significantly lowered intraocular pressure in animal models by a peripheral mechanism rather than central nervous system action. This suggests its potential utility in developing new therapies for glaucoma .
CompoundEC50 (nM)Effect on IOP (mmHg)Mechanism
1-((S)-2-Aminopropyl)-1H-indazol-6-ol42.7-13Peripheral action

Synthesis and Mechanistic Insights

The synthesis of various derivatives of this compound has been achieved through established chemical reactions, allowing researchers to explore modifications that enhance biological activity or selectivity.

Mechanistic Studies

Research indicates that certain derivatives can modulate key pathways involved in apoptosis and cell cycle regulation, particularly by influencing Bcl2 family proteins and the p53/MDM2 interaction . These insights are critical for understanding how to optimize these compounds for therapeutic use.

類似化合物との比較

1H-Indazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

1H-Indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of synthesized indazole derivatives, including this compound, exhibited promising growth inhibitory activity against various cancer cell lines. The compound N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated an IC50 value of 14.3 µM in human colorectal cancer cells (HCT116), indicating significant cytotoxicity while showing non-cytotoxicity in normal lung fibroblast cells (MRC5) (IC50 > 100 µM) .

The mechanism by which this compound induces apoptosis involves several pathways:

  • Apoptosis Induction : Treatment with varying concentrations of the compound resulted in increased apoptosis rates in K562 cells, with total apoptosis rates rising significantly after treatment . The Western blot analysis revealed that this compound downregulated anti-apoptotic proteins like Bcl-2 and upregulated pro-apoptotic proteins such as Bax, indicating a shift toward pro-apoptotic signaling .
  • Cell Cycle Arrest : The compound also caused G0/G1 phase arrest in the cell cycle, suggesting that it inhibits cell proliferation by preventing cells from progressing into the S phase .

Receptor Interactions

This compound has been identified as a potent agonist for serotonin receptors, particularly the 5-HT2 receptor subtype . This receptor interaction is crucial for its role in ocular hypotensive activity, making it a candidate for treating conditions like glaucoma. The compound showed an EC50 value of 42.7 nM , indicating high potency as a peripheral acting agent .

Pharmacological Studies

A comprehensive pharmacological evaluation has demonstrated that this compound and its analogs possess a broad spectrum of biological activities:

Activity Type Description Reference
Antitumor ActivityExhibits growth inhibition in various cancer cell lines with IC50 values ranging from 2.9 to 59 µM
Apoptosis InductionInduces apoptosis through modulation of Bcl-2 and Bax proteins
Receptor AgonismActs as a potent agonist at 5-HT2 receptors with significant ocular hypotensive effects
SelectivityHigh selectivity for 5-HT2 receptors over other serotonergic subtypes

Case Studies and Research Findings

In one study, indazole derivatives were synthesized and tested for their structure-activity relationships (SAR). Among these, certain compounds displayed significant anticancer properties, suggesting that modifications to the indazole scaffold can enhance biological activity .

Another case study involved the evaluation of a specific derivative (N-(4-fluorobenzyl)-1H-indazol-6-amine), which not only demonstrated potent anti-proliferative activity but also conformed to physicochemical properties suitable for drug development .

特性

IUPAC Name

1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYZVDBIVNOTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901318
Record name NoName_418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23244-88-4
Record name 1H-Indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23244-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-6-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-indazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-aminoindazole (2.66 g, 20 mmol) is added to 20% of dilute sulfuric acid and the reaction is performed under microwave radiation at 170° C. for 1 hour using microwave powder of 600 watt, and then terminated. The reaction solution is cooled, adjusted to pH=7 with 5% NaOH and stirred for 10 minutes to precipitated a deposit, which is recrystallized in water to obtain 1.5 g of 6-hydroxyindazole, with a yield of 51%.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 6-aminoindazole (20 mmol) in concentrated HCl (6 mL) at 0° C. was added a solution of NaNO2 (22 mmol) in water (12 mL) in portions. During the addition, the temperature of the reaction mixture was maintained at 0-5° C., and the stirring continued for additional 45 min. The contents were then added into a flask containing 1% aqueous HCl (200 mL), and heated at 100° C. The reaction mixture was then stirred at 100° C. for 5 h. The contents were cooled to RT, neutralized to pH 7 using 5% aqueous Na2CO3, and extracted with EtOAc (2×70 mL). Combined organic layers were washed with brine and dried over anhydrous Na2SO4. Removal of solvent under vacuum provided 6-hydroxyindazole as dark brown solid, which was used for further transformation without any purification.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mmol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Indazol-6-amine (24.33 g; manufactured by Tokyo Chemical Industry Co., Ltd.) was dissolved in water (100 mL) and a 48 wt % aqueous solution of tetrafluoroboric acid (242 mL; manufactured by Sigma-Aldrich Co.), and the solution was cooled to 0° C. Subsequently, an aqueous solution of sodium nitrite (20 mL (sodium nitrite (13.87 g; manufactured by Kanto Chemical Co., Inc.) was dissolved in water (20 mL)) was added dropwise to the solution over 10 minutes, and the resulting mixture was stirred for 30 minutes at 0° C. Precipitates of the reaction solution were filtered, and were washed with chloroform. The obtained precipitates were dissolved in acetic acid (250 mL), and the solution was stirred for 10 minutes at 50° C., for 10 minutes at 110° C., and for 10 minutes at 130° C. The reaction solution was cooled, a saturated aqueous solution of sodium carbonate was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, and was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was dissolved in ethanol (240 mL). A 2 mol/L aqueous solution of sodium hydroxide (365 mL) was added to the solution, and the mixture was stirred for one hour at room temperature. The reaction solution was concentrated under reduced pressure, and 2 mol/L hydrochloric acid (200 mL), water and a saturated aqueous solution of ammonium chloride were added to the residue to adjust the pH to about 7. The mixture was then extracted with ethyl acetate. The organic layer was washed with brine, and was dried over anhydrous magnesium sulfate. Subsequently, the solvent was evaporated under reduced pressure, and chloroform was added to the residue. Insoluble matters were filtered, and were washed with chloroform. Thus, a crude product (13.5401 g) of the title compound was obtained.
Quantity
24.33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.87 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazol-6-ol
Reactant of Route 2
1H-Indazol-6-ol
Reactant of Route 3
Reactant of Route 3
1H-Indazol-6-ol
Reactant of Route 4
1H-Indazol-6-ol
Reactant of Route 5
Reactant of Route 5
1H-Indazol-6-ol
Reactant of Route 6
Reactant of Route 6
1H-Indazol-6-ol
Customer
Q & A

Q1: What is the primary mechanism of action of 1H-Indazol-6-ol derivatives in the treatment of proliferative diseases?

A: Research suggests that certain this compound derivatives act as inhibitors of HSP90. [, ] HSP90, or Heat Shock Protein 90, plays a crucial role in the folding, stability, and function of numerous proteins involved in cell growth and survival. By inhibiting HSP90, these compounds can disrupt the function of these client proteins, ultimately leading to the suppression of tumor cell growth and proliferation. []

Q2: How does the structure of this compound relate to its activity as a serotonin receptor agonist?

A: Studies have shown that the 1-(2-aminopropyl) substituent on the 1H-indazole core is crucial for the serotonin receptor agonist activity. [] Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol exhibits potent agonist activity at the 5-HT2 receptor. This compound demonstrates high selectivity for the 5-HT2 receptor subtype compared to other serotonin receptors. []

Q3: Beyond its use as a therapeutic agent, does this compound have any reported applications in organic synthesis?

A: While the provided research focuses on the biological activity of this compound and its derivatives, the methylation study demonstrates its use as a starting material for synthesizing other substituted indazoles. [] This highlights its potential utility in synthetic organic chemistry for preparing a variety of indazole-based compounds, which could have diverse applications.

Q4: What are the potential advantages of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol as a therapeutic agent for ocular hypertension?

A: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol shows promise as a potential treatment for ocular hypertension due to its potent and selective agonist activity at the 5-HT2 receptor. [] This selectivity contributes to its peripherally acting nature, minimizing central nervous system side effects. [] Moreover, it effectively reduces intraocular pressure in animal models, suggesting a potential therapeutic benefit for glaucoma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。